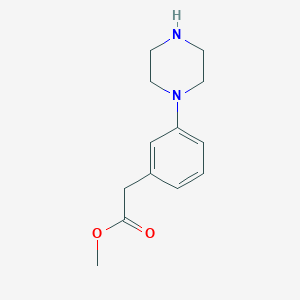

Methyl 3-(1-piperazinyl)benzeneacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 2-(3-piperazin-1-ylphenyl)acetate |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |

InChI Key |

STLJTHCIDPQDNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 1 Piperazinyl Benzeneacetate

Strategic Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. For Methyl 3-(1-piperazinyl)benzeneacetate, two primary disconnection points are identified:

C-N Bond Disconnection: The bond between the aromatic benzene ring and the nitrogen atom of the piperazine (B1678402) moiety is a key disconnection point. This suggests a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a piperazine synthon and a substituted benzene derivative.

Ester Bond Disconnection: The ester linkage can be disconnected to reveal a carboxylic acid and methanol. This indicates that a final esterification step would be a viable strategy to complete the synthesis.

Based on this analysis, the primary building blocks for the synthesis are identified as piperazine and a derivative of 3-aminophenylacetic acid. google.compatsnap.com The synthesis would logically proceed by first forming the aryl-piperazine bond and then carrying out the esterification.

Development and Optimization of Novel Chemical Synthesis Routes

The forward synthesis, guided by the retrosynthetic strategy, involves several key transformations. Each step is optimized to maximize yield and purity while considering reaction conditions and reagent selection.

While the target molecule, this compound, contains an unsubstituted piperazine ring, the synthesis of more complex, C-substituted piperazine cores is a significant area of research in medicinal chemistry. nih.govnsf.gov Advanced methods focus on creating specific stereoisomers, which can be crucial for biological activity.

Methodologies for stereoselective synthesis include:

Asymmetric lithiation: This method can introduce substituents at specific carbon atoms of the piperazine ring with high diastereocontrol. mdpi.com

Catalytic [3+3] Cycloadditions: Iridium-catalyzed methods have been developed for the atom-economical synthesis of C-substituted piperazines from imines, achieving high yields and excellent regio- and diastereoselective control under mild conditions. nih.govacs.org

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization reactions, coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.orgnih.gov

These approaches are critical for generating structural diversity in piperazine-containing compounds, although for the synthesis of the title compound, unsubstituted piperazine is used directly. nsf.gov

The formation of the C-N bond between the benzene ring and the piperazine is a pivotal step. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art for this transformation. acs.orgresearchgate.net This reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the arylpiperazine scaffold, an aryl chloride is often the substrate of choice due to its lower cost and wider availability. acs.org The reaction conditions are optimized to favor the formation of the desired product in high yield.

Table 1: Optimized Conditions for Palladium-Catalyzed Aryl Amination

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) Acetate with a phosphine ligand (e.g., XPhos, SPhos) | Provides high catalytic activity and stability. acs.org |

| Base | Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K₂CO₃) | A weak base is often crucial to prevent decomposition of starting materials. acs.org |

| Solvent | Toluene or Dimethylacetamide (DMAc) | Aprotic solvents that facilitate the reaction at elevated temperatures. acs.org |

| Temperature | 80-120 °C | Ensures a sufficient reaction rate. |

The use of piperazine itself as the solvent has also been explored as a cost-effective and environmentally friendly approach for the synthesis of arylpiperazines. organic-chemistry.orgacs.org

The final step in the synthesis is the formation of the methyl ester from the corresponding carboxylic acid, 3-(1-piperazinyl)phenylacetic acid. Several standard esterification methods can be employed:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture under reflux. google.com

Using Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the ester.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with methanol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The choice of method depends on the scale of the reaction and the sensitivity of the substrate to the reaction conditions. For industrial production, methods that avoid stoichiometric amounts of coupling reagents are often preferred. google.com

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for sustainable chemical manufacturing. researchgate.netresearchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed amination, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Research has focused on using water, ethanol, or even using one of the reactants, like piperazine, as the solvent to reduce waste. organic-chemistry.orgunibo.it

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste. The development of highly efficient palladium catalysts allows for very low catalyst loadings. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis and photoredox catalysis are emerging techniques that can often accelerate reactions under milder conditions. researchgate.netresearchgate.net

Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader principle involves using starting materials derived from renewable resources.

Recent advances in photoredox catalysis, including the use of organic photocatalysts, offer sustainable and greener methods for chemical synthesis, avoiding the potential toxicity and cost associated with transition-metal catalysts. mdpi.com

Purification and Isolation Techniques for High Purity Research Samples

Obtaining high-purity this compound is crucial for its use in research. A multi-step purification strategy is typically employed following the synthesis.

Extraction: The crude reaction mixture is often subjected to a liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The basic nature of the piperazine moiety means that the pH of the aqueous phase must be carefully controlled during extraction.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. For piperazine-containing compounds, forming a salt (e.g., dihydrochloride or diacetate) can facilitate crystallization and purification. google.comresearchgate.net

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is employed. Silica gel is a common stationary phase, and a mixture of solvents, often containing a small amount of a basic modifier like triethylamine to prevent peak tailing, is used as the mobile phase. For analytical purposes and the isolation of very pure samples, High-Performance Liquid Chromatography (HPLC) is used. researchgate.net

Adsorption Techniques: Methods like carbon treating and ion exchange have been used to remove impurities from piperazine solutions, particularly dissolved metal catalysts and degradation products. osti.gov

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC.

Table 2: Summary of Purification Techniques

| Technique | Principle | Application |

| Extraction | Differential solubility of the compound in two immiscible liquids. | Initial workup to remove bulk impurities. |

| Crystallization | Formation of a crystalline solid from a solution. | Purification of the final product or intermediates. google.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Removal of closely related impurities. |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under pressure. | Final purification for high-purity samples and analytical assessment. researchgate.net |

| Ion Exchange | Separation based on reversible ion exchange with a solid resin. | Removal of ionic impurities and catalyst residues. osti.gov |

Elucidation of Structure Activity Relationships Sar for Methyl 3 1 Piperazinyl Benzeneacetate Derivatives

Rational Design of Structural Analogues and Derivatives

The rational design of analogues of Methyl 3-(1-piperazinyl)benzeneacetate involves a methodical approach to altering its constituent parts: the piperazine (B1678402) ring, the benzene ring, the ester functionality, and the linking alkyl chain. By systematically varying these components, researchers can probe the molecular interactions that govern the compound's biological effects and optimize its activity.

Systematic Substituent Variations on the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry, and its nitrogen atoms provide convenient points for chemical modification. The secondary amine in the piperazine moiety of this compound is a prime target for substitution to explore the impact on biological activity. A variety of substituents, including alkyl, acyl, and sulfonyl groups, can be introduced to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Research on various phenylpiperazine derivatives has shown that the nature of the substituent on the piperazine nitrogen can significantly impact biological activity. For instance, in a series of acaricidal phenylpiperazine derivatives, the introduction of an acetyl group on the piperazine nitrogen resulted in potent activity. Conversely, elongation of an alkyl chain substituent, such as a butyl group, led to a decrease in activity, while a bulkier benzyl group maintained good activity. These findings suggest that both the size and electronic nature of the substituent are critical for optimal interaction with the biological target.

To illustrate the potential impact of such substitutions on a hypothetical biological activity for this compound derivatives, a data table is presented below.

| Compound | R (Substituent on Piperazine N) | Hypothetical Biological Activity (IC50, µM) |

| 1 | -H | 10.5 |

| 2 | -CH₃ | 8.2 |

| 3 | -C₂H₅ | 9.1 |

| 4 | -COCH₃ | 5.3 |

| 5 | -SO₂CH₃ | 7.5 |

| 6 | -Benzyl | 6.8 |

This data is illustrative and based on general principles of piperazine SAR.

Modifications of the Benzene Ring: Electronic and Steric Effects

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can impact the pKa of the piperazine nitrogens and potentially engage in specific interactions with the target protein. Conversely, electron-donating groups, like methoxy or methyl groups, can also modulate activity. The position of the substituent on the benzene ring (ortho, meta, or para) is also a critical determinant of the resulting biological effect. Studies on other phenylpiperazine series have demonstrated that the position of a substituent can dramatically alter activity; for instance, a para-chlorophenylsulfonyl group was found to be more active than the corresponding meta-substituted derivative, while the ortho-substituted version was nearly inactive.

The following table provides a hypothetical illustration of how benzene ring modifications might affect the biological activity of this compound derivatives.

| Compound | Substituent on Benzene Ring | Hypothetical Biological Activity (IC50, µM) |

| 1 | -H | 10.5 |

| 7 | 4-Cl | 7.8 |

| 8 | 3-Cl | 9.2 |

| 9 | 2-Cl | 15.1 |

| 10 | 4-OCH₃ | 8.9 |

| 11 | 4-NO₂ | 6.5 |

This data is illustrative and based on general principles of phenylpiperazine SAR.

Impact of the Ester Functionality on Biological Activity

The methyl ester of this compound is a key functional group that can influence several properties of the molecule, including its solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. Modification of this ester group is a logical step in the SAR exploration.

Hydrolysis of the ester to the corresponding carboxylic acid would introduce a charged group, which could dramatically alter the compound's solubility and potential interactions with the biological target. Alternatively, converting the ester to various amides (primary, secondary, or tertiary) would introduce different hydrogen bonding capabilities and steric profiles. The choice of the amine used to form the amide can be varied to systematically probe the requirements of the target's binding pocket.

A hypothetical SAR study of ester modifications is presented in the table below.

| Compound | Modification of Ester Functionality | Hypothetical Biological Activity (IC50, µM) |

| 1 | -COOCH₃ (Methyl Ester) | 10.5 |

| 12 | -COOH (Carboxylic Acid) | 25.3 |

| 13 | -CONH₂ (Primary Amide) | 8.1 |

| 14 | -CONHCH₃ (Secondary Amide) | 7.4 |

| 15 | -CON(CH₃)₂ (Tertiary Amide) | 12.8 |

This data is illustrative and based on general principles of drug design.

Investigation of Alkyl Chain Length and Linker Modifications

The acetate linker in this compound connects the piperazine and benzene rings. The length and flexibility of this linker can be critical for orienting the two ring systems correctly for optimal binding to a biological target. Shortening or lengthening the alkyl chain can provide valuable information about the spatial requirements of the binding site.

For example, extending the chain from an acetate to a propionate or butyrate could allow the molecule to access deeper binding pockets or avoid steric clashes. Conversely, a shorter linker might be necessary for a more compact binding site. The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, could also be explored to lock the molecule into a more active conformation.

The following table illustrates the potential effects of modifying the linker length.

| Compound | Linker Modification | Hypothetical Biological Activity (IC50, µM) |

| 1 | -CH₂COO- (Acetate) | 10.5 |

| 16 | -COO- (Direct Linkage) | 30.1 |

| 17 | -(CH₂)₂COO- (Propionate) | 7.9 |

| 18 | -(CH₂)₃COO- (Butyrate) | 15.6 |

This data is illustrative and based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules, QSAR models can predict the activity of novel compounds and provide insights into the structural features that are important for activity.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological features of the molecules.

Commonly used descriptors in QSAR studies of piperazine-containing compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Partial charges on atoms: These can indicate sites for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Molar refractivity (MR): This is related to the volume of the molecule and its polarizability.

Molecular weight (MW): A simple descriptor of molecular size.

Principal moments of inertia: These describe the three-dimensional shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

LogP (partition coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug absorption.

Wiener index and Kier & Hall connectivity indices: These describe the branching and complexity of the molecular skeleton.

Constitutional Descriptors: These provide basic information about the molecular composition.

Number of atoms, bonds, rings, etc.

Number of specific atom types (e.g., nO for the number of oxygen atoms, nN for the number of nitrogen atoms).

The selection of the most relevant descriptors is a critical step in QSAR modeling and is often achieved through statistical methods that identify the descriptors that correlate most strongly with the observed biological activity.

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR models can be instrumental in predicting their therapeutic efficacy and guiding the synthesis of new, more potent analogues. These models are built by correlating variations in physicochemical properties (descriptors) of the molecules with their observed biological responses.

The development of a robust QSAR model for this class of compounds involves calculating a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, studies on other piperazine-containing compounds have successfully used descriptors calculated through software like DRAGON to establish these relationships researchgate.net.

A hypothetical QSAR model for this compound derivatives might take the form of a multiple linear regression (MLR) equation:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + β₃(Descriptor C)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β coefficients are the regression coefficients, and Descriptors A, B, and C represent specific molecular properties. Research on various piperazine derivatives has shown that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are often crucial in determining biological activity mdpi.com. For example, a QSAR study on piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors such as the number of double bonds and oxygen atoms in influencing binding affinity.

The predictive power of a developed QSAR model is rigorously assessed through internal and external validation techniques researchgate.net. A well-validated model can then be used to screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the drug discovery process.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Topological | Wiener Index (W) | Relates to molecular branching and compactness, affecting receptor fit. |

| Electronic | Dipole Moment (µ) | Influences polar interactions with the target protein. |

| Constitutional | Number of Oxygen Atoms (nO) | Can affect hydrogen bonding potential and metabolic stability. |

| Physicochemical | LogP | Describes lipophilicity, which impacts cell membrane permeability. |

Fragment-Based Drug Discovery (FBDD) Concepts Applied to the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target researchgate.netcresset-group.com. The this compound scaffold, featuring the versatile piperazine ring, is an excellent candidate for FBDD approaches. The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs nih.govconsensus.appresearchgate.net.

In FBDD, initial fragment hits, which typically bind with low affinity (in the millimolar to micromolar range), are identified using sensitive biophysical techniques. These hits are then optimized into more potent, lead-like molecules through various strategies, including fragment growing, linking, and merging nih.gov. The piperazine core within the specified scaffold provides multiple, synthetically accessible vectors for such chemical elaboration astx.com.

Fragment Growing and Linking Strategies

Fragment growing involves extending a confirmed fragment hit to engage with adjacent pockets on the protein target, thereby increasing affinity and potency cresset-group.com. For a derivative of this compound identified as a fragment hit, the unsubstituted nitrogen of the piperazine ring or positions on the benzene rings serve as ideal points for chemical modification. For example, a research campaign targeting Trypanothione Reductase used a piperazine-containing compound as a "growth point" to explore an adjacent subpocket of the enzyme's active site, leading to more potent inhibitors acs.orgnih.gov. This strategy allows for a systematic exploration of the target's binding site to form new, favorable interactions.

Fragment linking , a more challenging yet potentially more rewarding strategy, connects two or more fragments that bind to distinct, neighboring sites on the target protein nih.govresearchgate.net. If two separate fragments were identified—one occupying the site of the benzeneacetate portion and another binding near the piperazine moiety—a linker could be designed to connect them. This approach can lead to a rapid and substantial increase in binding affinity bohrium.com. A successful example involved linking a furan-containing fragment to a larger piperazine-based compound to reach a second, previously unoccupied site on the target, which improved the compound's potency acs.orgnih.gov.

Table 2: Conceptual Progression of FBDD Growing and Linking Strategies

| Strategy | Starting Moiety | Modification | Resulting Compound | Hypothetical Affinity (IC₅₀) |

|---|---|---|---|---|

| Fragment Hit | Piperazine Fragment | N/A | Fragment A | >1000 µM |

| Fragment Growing | Fragment A | Addition of a phenylpropyl group | Grown Compound B | 55 µM |

| Fragment Linking | Compound B + Fragment C | Connection via a methylene linker | Linked Compound D | 1.3 µM |

Fragment Merging Techniques for Enhanced Potency

Fragment merging is employed when two or more fragments are found to bind in an overlapping fashion within the target's active site nih.gov. The strategy involves designing a single, novel molecule that incorporates the key structural features of both original fragments. This new compound aims to retain the favorable interactions of both parent fragments, often resulting in a significant, synergistic increase in potency nih.gov.

In the context of the this compound scaffold, one could envision a scenario where two fragments are identified crystallographically. One fragment, containing a propylphenyl group, might overlap with another fragment containing a fluorophenyl group, with both sharing interactions via a common piperazine moiety. A fragment merging strategy would combine these features onto a single piperazine core acs.orgnih.gov. This approach was successfully used to develop inhibitors for Trypanothione Reductase, where two fragments sharing a piperazine core were combined to create a more potent merged compound acs.orgnih.gov. This technique is highly dependent on structural data to guide the design of a molecule that maintains the optimal binding orientation of the merged features.

Preclinical in Vitro Pharmacological Profiling of Methyl 3 1 Piperazinyl Benzeneacetate and Its Analogues

Enzyme Inhibition Studies

The capacity of methyl 3-(1-piperazinyl)benzeneacetate analogues to inhibit key enzymes involved in physiological and pathological processes has been a significant area of investigation. This section outlines the findings from studies on cholinesterases, monoamine oxidases, histone deacetylases, tyrosinase, and cytochrome P450 isoforms.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Analogues featuring a piperazine (B1678402) moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission.

Certain novel benzothiazole (B30560)–piperazine hybrids have demonstrated modest to strong inhibitory activity against AChE. nih.gov For instance, compound 12 from a synthesized series emerged as a potent, selective, and uncompetitive inhibitor of AChE with an IC50 value of 2.31 μM. nih.gov The selectivity for AChE over BuChE is considered an important characteristic, as non-selective inhibition can lead to peripheral cholinergic side effects. nih.gov In other studies, N-methyl-piperazine chalcones were found to have significant AChE inhibitory potency; compounds 2b and 2f showed IC50 values of 2.26 μM and 3.03 μM against AChE, respectively. nih.gov Kinetic analyses using Lineweaver-Burk plots have shown that some piperidine-based inhibitors, which share structural similarities, exhibit a mixed-type inhibition of AChE. nih.gov For example, benzothiazolone derivatives have been found to inhibit BuChE more effectively than AChE, with compound M13 identified as a reversible, noncompetitive BuChE inhibitor with a Ki value of 1.14 ± 0.21 μM. mdpi.com

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (IC50 / Ki) | Type of Inhibition | Source |

|---|---|---|---|---|

| Benzothiazole–piperazine hybrid (Compound 12) | AChE | IC50 = 2.31 μM | Uncompetitive | nih.gov |

| N-methyl-piperazine chalcone (B49325) (2b) | AChE | IC50 = 2.26 μM | Not Specified | nih.gov |

| N-methyl-piperazine chalcone (2f) | AChE | IC50 = 3.03 μM | Not Specified | nih.gov |

| Benzothiazolone derivative (M13) | BuChE | Ki = 1.14 ± 0.21 μM | Reversible, Noncompetitive | mdpi.com |

Monoamine Oxidase (MAO-A and MAO-B) Selectivity and Potency

Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, making them important targets in neuropharmacology. nih.gov Piperazine-containing compounds have been extensively studied as MAO inhibitors.

A series of N-methyl-piperazine chalcones demonstrated highly selective inhibition against MAO-B. nih.gov Compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) was the most potent and selective, with an IC50 of 0.71 μM for MAO-B and a selectivity index (SI) of 56.34 over MAO-A. nih.gov Kinetic studies revealed that compounds 2k and 2n were reversible and competitive MAO-B inhibitors, with Ki values of 0.21 μM and 0.28 μM, respectively. nih.gov Similarly, pyridazinobenzylpiperidine derivatives showed a preference for MAO-B inhibition. mdpi.com Compound S5 was a potent MAO-B inhibitor (IC50 = 0.203 μM) with a high selectivity index of 19.04. mdpi.com In contrast, another class of 1-(2-pyrimidin-2-yl)piperazine derivatives exhibited selective MAO-A inhibitory activity. researchgate.net Compounds 2j and 2m from this series showed selective MAO-A inhibition with IC50 values of 23.10 μM and 24.14 μM, respectively. researchgate.net

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (IC50 / Ki) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| N-methyl-piperazine chalcone (2k) | MAO-B | IC50 = 0.71 μM; Ki = 0.21 μM | 56.34 | nih.gov |

| N-methyl-piperazine chalcone (2n) | MAO-B | IC50 = 1.11 μM; Ki = 0.28 μM | 16.04 | nih.gov |

| Pyridazinobenzylpiperidine (S5) | MAO-B | IC50 = 0.203 μM | 19.04 | mdpi.com |

| 1-(2-pyrimidin-2-yl)piperazine (2j) | MAO-A | IC50 = 23.10 μM | Selective for MAO-A | researchgate.net |

| 1-(2-pyrimidin-2-yl)piperazine (2m) | MAO-A | IC50 = 24.14 μM | Selective for MAO-A | researchgate.net |

Histone Deacetylase (HDAC) Isoform Specificity, particularly HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and isoform-selective inhibitors are sought for various therapeutic areas. nih.govplos.org HDAC6, in particular, is an attractive target for central nervous system diseases. nih.gov

The introduction of a benzylpiperazine moiety has been used as a strategy to develop CNS-penetrant and selective HDAC6 inhibitors. nih.gov One such compound, compound 1 , demonstrated potent antidepressant-like effects in animal models through the selective inhibition of HDAC6 in the brain. nih.gov Another study on 1-benzhydryl-piperazine-based analogues identified compounds with nanomolar inhibitory activities toward the HDAC6 isoform. nih.gov Specifically, the phenyl-hydroxamic acid derivative 9b showed the most potent HDAC6 inhibition (IC50 = 0.031 μM) and displayed high selectivity over HDAC1, HDAC3, and HDAC8 isoforms. nih.gov Similarly, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were found to selectively inhibit HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, compared to higher values for HDAC1 (0.9–6 μM). plos.org

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (IC50) | Selectivity Notes | Source |

|---|---|---|---|---|

| 1-benzhydryl-piperazine derivative (9b) | HDAC6 | 0.031 μM | High selectivity over HDAC1, HDAC3, HDAC8 | nih.gov |

| 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids (9a-d) | HDAC6 | 0.1–1.0 μM | Selective over HDAC1 (IC50 = 0.9–6 μM) | plos.org |

Tyrosinase Enzyme Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. nih.govresearchgate.net The inhibitory mechanisms are varied and can include competitive, uncompetitive, mixed-type, and noncompetitive interactions. nih.govdongguk.edu

A library of compounds bearing a 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed and tested for tyrosinase inhibitory activity. unica.it Several compounds showed excellent inhibitory effects, with compound 25 being approximately 20-fold more potent (IC50 = 0.96 μM) than the reference compound kojic acid (IC50 = 17.76 μM). unica.it Kinetic experiments, along with molecular docking and crystallography, helped to decipher the mode of interaction of this potent inhibitor with the enzyme. unica.it Another study on tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives also identified potent tyrosinase inhibitors. mdpi.com The 4-methoxy-containing derivative 4d displayed an excellent IC50 value of 6.88 ± 0.11 µM, which was superior to both kojic acid and ascorbic acid. mdpi.com The mechanism of inhibition by such compounds often involves binding to the active site of the enzyme, which contains copper ions. dongguk.edu

| Compound/Analogue Class | Inhibition Constant (IC50) | Reference Compound (IC50) | Source |

|---|---|---|---|

| 4-(4-fluorobenzyl)piperazin-1-yl derivative (Compound 25) | 0.96 μM | Kojic Acid (17.76 μM) | unica.it |

| Tosyl piperazine-dithiocarbamate (4d) | 6.88 ± 0.11 µM | Kojic Acid (30.34 ± 0.75 µM) | mdpi.com |

Cytochrome P450 (CYP) Isoform Inhibition Potential (Preclinical Relevance)

Inhibition of cytochrome P450 (CYP) enzymes is a primary cause of drug-drug interactions. biomolther.orgnih.gov Therefore, evaluating the inhibitory potential of new chemical entities against major CYP isoforms is a critical step in preclinical development. researchgate.net

Studies have shown that some piperazine-containing compounds can act as mechanism-based inactivators (MBIs) of human CYP3A4, the enzyme responsible for metabolizing over half of all pharmaceutical drugs. nih.govresearchgate.net The inhibition by compounds SCH 66712 and EMTPP was found to be concentration, time, and NADPH-dependent, which is characteristic of mechanism-based inactivation. nih.govresearchgate.net These compounds were also identified as potent inactivators of CYP2D6, making them the first MBIs shown to potently inactivate both major isoforms. nih.govresearchgate.net Further research demonstrated that the neuroleptic levomepromazine, which has a piperazine-like structure, potently inhibited CYP2D6 in a competitive manner (Ki = 6 μM) and moderately inhibited CYP1A2 (Ki = 47 μM) and CYP3A4 (Ki = 34 μM) via a mixed mechanism. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Source |

|---|---|---|---|---|

| SCH 66712 | CYP3A4, CYP2D6 | Not Specified | Mechanism-based | nih.govresearchgate.net |

| EMTPP | CYP3A4, CYP2D6 | Not Specified | Mechanism-based | nih.govresearchgate.net |

| Levomepromazine | CYP2D6 | 6 μM | Competitive | nih.gov |

| CYP1A2 | 47 μM | Mixed | nih.gov | |

| CYP3A4 | 34 μM | Mixed | nih.gov |

Receptor Binding Affinity and Functional Activity Assays

Beyond enzyme inhibition, piperazine-based compounds are frequently designed to interact with specific G-protein coupled receptors (GPCRs) and ion channels. Binding assays determine the affinity of a compound for a receptor, while functional assays characterize its activity as an agonist, antagonist, or inverse agonist.

Derivatives of the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series have been evaluated for their binding affinity at dopamine (B1211576) D2 and D3 receptors. nih.gov The enantiomer (-)-10e displayed high affinity and selectivity for the D3 receptor (Ki = 0.57 nM) over the D2 receptor (Ki = 47.5 nM). nih.gov In a functional GTPγS binding study, a related lead molecule, (-)-15 , was shown to be a potent agonist at both D2 and D3 receptors, with preferential activity at the D3 receptor. nih.gov Another piperazine derivative, GSK962040 , was identified as a novel small molecule motilin receptor agonist, showing excellent activity at the recombinant human motilin receptor. nih.gov Furthermore, piperazinyl bicyclic derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, with binding affinities determined using [3H]-gabapentin as the radioligand. nih.gov

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Functional Activity | Source |

|---|---|---|---|---|

| Piperazine Naphthalene Analogue ((-)-10e) | Dopamine D3 | 0.57 nM | Not Specified | nih.gov |

| Dopamine D2 | 47.5 nM | Not Specified | nih.gov | |

| Piperazine Naphthalene Analogue ((-)-15) | Dopamine D2/D3 | Not Specified | Potent Agonist (D3 preference) | nih.gov |

| GSK962040 | Motilin Receptor | Not Specified | Agonist | nih.gov |

| Piperazinyl Bicyclic Derivatives | α2δ-1 subunit of VGCCs | Varies | Ligand | nih.gov |

Serotonin (B10506) Receptor (e.g., 5-HT1A) Binding and Functional Efficacy

Arylpiperazine derivatives are recognized for their interaction with serotonin receptors. nih.gov The structural motif of a 4-alkyl-1-arylpiperazine is considered a key element for high-affinity binding to the 5-HT1A receptor. mdpi.com Studies on various arylpiperazine compounds have demonstrated significant binding affinities for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net For instance, the compound EMD 68843, which incorporates a piperazinyl moiety, exhibits a high affinity for the 5-HT1A receptor with an IC50 of 0.5 nM. psu.edu

The introduction of a methyl group to the alkyl bridge connecting the heteroaryl and N-arylpiperazine components can influence binding affinity. Placing a methyl group in the β-position has been shown to decrease affinity for the 5-HT1A receptor in most cases. lookchem.com Conversely, compounds with a methyl group in the α-position generally maintain a similar affinity for the 5-HT1A receptor as their achiral parent compounds. lookchem.com

In functional assays, arylpiperazine derivatives often act as partial agonists at 5-HT1A receptors, which contributes to their characterization as serotonin normalizers. nih.gov This partial agonism can lead to a modulation of serotonin release. For example, in vitro assays have shown that activation of presynaptic 5-HT1A receptors by certain piperazine-containing compounds can decrease serotonin release. psu.edu

Table 1: 5-HT1A Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | Binding Affinity (Ki, nM) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 mdpi.com |

| EMD 68843 | 0.5 (IC50) psu.edu |

Cannabinoid Receptor (CB1) Ligand Binding Characteristics

The benzhydryl piperazine scaffold has been identified as a novel class of cannabinoid CB1 receptor inverse agonists. nih.gov One such analogue, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), demonstrates selective binding to the CB1 receptor with a Ki value of 220 nM. nih.gov This compound shows greater selectivity for the CB1 receptor over the CB2 receptor. nih.gov

Structure-activity relationship (SAR) studies on 1-benzhydrylpiperazine (B193184) derivatives have led to the development of potent urea-based compounds with high affinity for the CB1 receptor. drugbank.com The functionalization of the piperazine ring in purine (B94841) analogues with various groups, including amides and sulfonamides, has also yielded potent CB1 antagonists. nih.gov For instance, the isobutyl sulfonamide analogue 15 is a highly potent and selective compound with a Ki of 2 nM and over 1400-fold selectivity for CB1 over CB2. nih.gov

Table 2: Cannabinoid Receptor (CB1) Binding Affinities of Piperazine Analogues

| Compound | Receptor | Binding Affinity (Ki, nM) |

| LDK1229 | CB1 | 220 nih.gov |

| Isobutyl sulfonamide analogue 15 | CB1 | 2 nih.gov |

| Aryl urea (B33335) analogue 65 | CB1 | 4 nih.gov |

Other Relevant G-Protein Coupled Receptor (GPCR) Interactions

Beyond serotonin and cannabinoid receptors, piperazine derivatives have been shown to interact with other G-protein coupled receptors (GPCRs). For example, the compound CI-926, a 3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolinedione, demonstrates affinity for alpha-1 adrenoceptors and also interacts with alpha-2 adrenoceptors and dopaminergic receptors. nih.gov

The introduction of a methyl group into the alkyl chain of 1-(2-heteroarylalkyl)-4-phenylpiperazines can significantly affect their affinity for dopamine D2 receptors. lookchem.com Specifically, a methyl group in the β-position tends to increase D2 receptor affinity, with some compounds exhibiting Kd values in the low nanomolar range. lookchem.com In contrast, a methyl group in the α-position generally leads to a decreased affinity for the D2 receptor. lookchem.com

Furthermore, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) has been identified as a novel, potent small molecule agonist for the motilin receptor, another member of the GPCR family. nih.gov

Table 3: GPCR Binding Affinities of Piperazine Analogues

| Compound | Receptor | Binding Affinity (Kd, nM) |

| (±)6-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,4-dihydroquinoxaline-2,3-dione (10b) | D2 | 6.0 lookchem.com |

| (±)5-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,3-dihydrobenzoimidazol-2-thione (13b) | D2 | 5.3 lookchem.com |

Antimicrobial Activity Investigations

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. mdpi.com A series of novel Mannich bases synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives exhibited significant activity against Gram-positive bacteria, particularly staphylococci (Staphylococcus epidermidis, Staphylococcus aureus), Micrococcus luteus, and Bacillus species (Bacillus cereus, Bacillus subtilis). nih.gov Some of these compounds also showed activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov

For instance, a compound featuring a 4-nitrophenyl moiety attached to the piperazine ring demonstrated promising activity against both Gram-positive (staphylococci and B. cereus) and Gram-negative (E. coli and K. pneumoniae) bacteria, with MIC values ranging from 125 to 500 µg/mL. nih.gov Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) found significant activity against Gram-negative strains, especially E. coli. mdpi.com

Table 4: Antibacterial Activity (MIC, µg/mL) of a Piperazine Derivative with a 4-Nitrophenyl Moiety

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 125-500 nih.gov |

| Bacillus cereus | 125-500 nih.gov |

| Escherichia coli | 125-500 nih.gov |

| Klebsiella pneumoniae | 125-500 nih.gov |

Antifungal Efficacy against Phytopathogenic and Human Fungi

Piperazine-containing compounds have been investigated for their antifungal properties against both phytopathogenic and human fungi. nih.gov Certain piperazinyl-4H-1,4-benzothiazine derivatives have shown activity against Aspergillus niger and Aspergillus flexus. derpharmachemica.comresearchgate.net The antifungal activity of these compounds is often attributed to the inhibition of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov

In the context of human pathogenic fungi, newly synthesized piperazine derivatives have demonstrated high fungistatic activity against Candida species, including Candida glabrata, Candida krusei, and Candida parapsilosis. nih.gov For C. parapsilosis, MIC values as low as 0.49 µg/mL have been reported for certain derivatives. nih.gov Benzoimidazolyl-piperazinyl-phenylmethanone derivatives have also been synthesized and evaluated for their in vitro antifungal activity against Candida albicans. orientjchem.org

Table 5: Antifungal Activity (MIC, µg/mL) of Piperazine Derivatives against Candida Species

| Fungal Strain | MIC Range (µg/mL) |

| Candida parapsilosis | 0.49 - 62.5 nih.gov |

| Candida glabrata | >0.49 nih.gov |

| Candida krusei | >0.49 nih.gov |

Antiviral Activity against Relevant Viral Targets

The piperazine moiety is a component of various compounds with demonstrated antiviral activity. mdpi.com A series of antipicornaviral agents containing piperazinyl groups were synthesized with the goal of achieving broad-spectrum activity against human rhinoviruses (HRV). nih.gov One such compound, SDZ 880-061, inhibited 85% of 89 HRV serotypes tested at a concentration of ≤ 3 µg/mL. nih.gov The mechanism of action for these capsid-binding agents involves interference with viral attachment to host cells. nih.gov

While direct studies on the antiviral activity of this compound are not specified in the provided context, the broader class of piperazine derivatives has shown promise. For example, some piperazine-based diarylmethylamines are being explored as potential antiviral agents. researchgate.net

In Vitro Anti-inflammatory and Immunomodulatory Effects

The piperazine scaffold is a key feature in many compounds exhibiting significant anti-inflammatory and immunomodulatory effects. Studies on various piperazine derivatives reveal their potential to modulate immune responses primarily by inhibiting the production of pro-inflammatory mediators.

Research into methyl salicylate (B1505791) derivatives incorporating a piperazine moiety has demonstrated notable anti-inflammatory activity. nih.gov Specifically, certain analogues were found to significantly inhibit the release of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net For instance, compound M16, a methyl salicylate derivative bearing a piperazine moiety, showed significant, dose-dependent inhibition of both TNF-α and IL-6. Another compound, M15, also markedly inhibited the release of these cytokines at a concentration of 25 µM. nih.gov These findings suggest that the anti-inflammatory action of these compounds is mediated, at least in part, by suppressing the production of these critical inflammatory factors. nih.gov Furthermore, compound M16 was observed to reduce the LPS-induced up-regulation of cyclooxygenase (COX)-2, another important enzyme in the inflammatory pathway. researchgate.net

Other piperazine derivatives have also been shown to reduce levels of pro-inflammatory cytokines. One study on a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), found that it reduced the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model. nih.gov The ability of piperazine derivatives to act as antagonists for histamine (B1213489) and serotonin receptors may also contribute to their role in controlling inflammation. nih.gov

The immunomodulatory effects are not limited to anti-inflammatory actions. For example, sulfasalazine, which contains a different heterocyclic structure but is relevant in immunomodulation, has been shown to inhibit mitogen-induced proliferative responses of peripheral blood lymphocytes at high concentrations. nih.gov Conversely, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a precursor for compounds with immunotropic activity, showed it could stimulate the proliferation of lymphocytes and macrophages and increase the production of IL-1β, highlighting the diverse immunomodulatory potential of related heterocyclic compounds. nih.gov

Table 1: In Vitro Anti-inflammatory Effects of Selected Piperazine Analogues

| Compound | Cell Line/Model | Target | Effect | Reference |

| M15 | RAW264.7 Macrophages | TNF-α, IL-6 | Significant inhibition at 25 µM | nih.gov |

| M16 | RAW264.7 Macrophages | TNF-α, IL-6, COX-2 | Dose-dependent inhibition of cytokines; attenuated COX-2 up-regulation | nih.govresearchgate.net |

| LQFM182 | Pleurisy Model | TNF-α, IL-1β | Reduced cytokine levels | nih.gov |

Antiproliferative Activity in Cancer Cell Lines and Apoptosis Induction Studies

The piperazine ring is a prevalent structural motif in a multitude of compounds designed as potential anticancer agents. These derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, often inducing cell death through apoptosis.

Numerous studies have highlighted the cytotoxicity of novel piperazine derivatives. For example, a novel piperazine derivative was found to potently inhibit the proliferation of cancer cells with GI50 values ranging from 0.06 to 0.16 µM and to induce caspase-dependent apoptosis. e-century.us This was achieved through the inhibition of multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.us Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM, inducing apoptosis via the intrinsic mitochondrial signaling pathway. researchgate.net This was evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. researchgate.net

Derivatives of β-elemene containing a piperazine group have also shown potent antiproliferative and apoptotic effects in human leukemia cell lines (HL-60, NB4, K562). nih.gov Compounds DX1, DX2, and DX5 were particularly active, inducing apoptosis through the generation of reactive oxygen species (ROS) and a decrease in cellular FLICE-inhibitory protein (c-FLIP) levels, which leads to the activation of both death receptor and mitochondrial apoptotic pathways. nih.gov

Furthermore, piperazine has been incorporated into various other molecular scaffolds to enhance anticancer activity. Novel vindoline-piperazine conjugates displayed significant antiproliferative effects against the NCI60 panel of human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI50). nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have also been shown to exhibit cytotoxic activity comparable to doxorubicin (B1662922) against breast adenocarcinoma (MCF7) cells and to induce apoptosis, potentially by interacting with topoisomerase IIα. nih.gov Similarly, quinolinequinones linked to piperazine displayed excellent anticancer activity against leukemia cell lines and potent activity against renal and breast cancer cell lines. nih.gov

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death. This is frequently characterized by DNA fragmentation and the activation of caspases, which are key enzymes in the apoptotic cascade. researchgate.netukrbiochemjournal.org For instance, treatment of cancer cells with various piperazine analogues has been shown to lead to the cleavage of PARP1 and caspase-3, an increase in pro-apoptotic proteins like Bim, and a decrease in anti-apoptotic proteins like Bcl-2. e-century.usukrbiochemjournal.org

Table 2: Antiproliferative and Apoptosis-Inducing Activity of Selected Piperazine Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Mechanism of Action | Reference |

| Novel Piperazine Derivative | K562, HeLa, AGS | GI50 = 0.06-0.16 µM | Induces caspase-dependent apoptosis; inhibits PI3K/AKT, Src, BCR-ABL pathways | e-century.us |

| CB01 | U87, HeLa | IC50 < 50 nM | Induces apoptosis via intrinsic mitochondrial pathway (upregulation of cleaved caspase-3, cytochrome c, Bax) | researchgate.net |

| β-Elemene Piperazine Derivatives (DX1, DX2, DX5) | HL-60, NB4, K562 | IG50 < 10 µM | Induces apoptosis via ROS generation and c-FLIP downregulation | nih.gov |

| Vindoline-Piperazine Conjugates | NCI60 Panel | Significant antiproliferative effects (low µM GI50) | Not specified | nih.gov |

| Phenylpiperazine-Benzothiazine Derivatives | MCF7 | Cytotoxicity comparable to doxorubicin | Induces apoptosis; potential Topoisomerase IIα inhibition | nih.gov |

| Piperazine-linked Quinolinequinones | Leukemia, Renal (ACHN), Breast (MCF7, T-47D) | Potent anticancer activity (e.g., QQ1 IC50 = 1.55 µM in ACHN) | Induces cell cycle arrest and oxidative stress | nih.gov |

Investigation of Molecular Mechanisms of Action and Target Identification

Identification and Validation of Specific Biochemical Targets

Detailed studies identifying and validating the specific biochemical targets of Methyl 3-(1-piperazinyl)benzeneacetate are not readily found in the public domain.

Proteomic and Metabolomic Approaches for Target Deconvolution

A comprehensive understanding of a compound's biological targets can often be achieved through proteomic and metabolomic analyses. These approaches allow for the large-scale study of proteins and metabolites, providing insights into how a small molecule may alter cellular processes. Proteomic analysis, for instance, can identify proteins that are post-translationally modified by a compound or its metabolites. nih.gov However, specific proteomic or metabolomic studies focused on deconvolution of targets for this compound have not been identified in the surveyed literature.

Detailed Ligand-Macromolecule Interaction Analysis

The interaction between a small molecule ligand and its macromolecular target is fundamental to its biological activity. This includes understanding the binding site and the nature of the interaction.

Mapping of Binding Pockets and Key Interacting Residues

Without identified specific targets for this compound, there is no available data mapping its binding pocket or the key amino acid residues involved in its interaction with a biological macromolecule.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is a critical aspect of pharmacology. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, often competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov This can offer a more nuanced modulation of biological activity. nih.gov The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specific binding assays with its yet-to-be-identified target(s).

Enzyme Kinetic Analysis for Mode of Inhibition Determination

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. Such analyses can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This information provides valuable insights into the compound's interaction with the enzyme and its substrate. Currently, there are no published enzyme kinetic analyses for this compound.

Intracellular Signaling Pathway Perturbation Studies

Investigation into how a compound perturbs intracellular signaling pathways is key to understanding its cellular effects. This can involve a range of techniques to measure changes in second messengers, protein phosphorylation cascades, and gene expression. No studies detailing the specific effects of this compound on intracellular signaling pathways have been identified.

Cellular Localization and Subcellular Target Engagement

Information regarding the specific cellular compartments where this compound accumulates or the precise subcellular targets it engages with is not available in the current body of scientific literature. Research detailing its distribution within cells, such as its concentration in the cytoplasm, nucleus, mitochondria, or other organelles, has not been published. Consequently, there are no established findings on its direct molecular interactions within these subcellular environments. Without experimental data from techniques such as fluorescence microscopy, subcellular fractionation, or target engagement assays, any discussion on this topic would be purely speculative and fall outside the required standards of a scientifically accurate article.

Due to the absence of research in this specific area, no data tables or detailed research findings can be provided. Further investigation and new research would be necessary to elucidate the cellular and subcellular behavior of this compound.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These studies are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. For derivatives containing the piperazine (B1678402) scaffold, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize molecular geometry and analyze electronic features jddtonline.info.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the orbitals most involved in chemical reactions. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and less stable. researchgate.net For aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap has been measured to explain electronic transitions within the molecules. jddtonline.inforesearchgate.net Analysis of these frontier orbitals helps in understanding the charge transfer interactions occurring within the molecule. jddtonline.info While specific values for Methyl 3-(1-piperazinyl)benzeneacetate are not available, data from analogous piperazine compounds provide insight into the expected range of these quantum chemical descriptors.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Implication |

|---|---|---|---|---|

| Aryl Piperazine Derivatives | -5.8 to -6.5 | -1.2 to -2.0 | ~4.0 to 5.0 | Indicates good kinetic stability and moderate reactivity. |

| Substituted Phenylpiperazines | -6.0 to -6.8 | -1.5 to -2.3 | ~4.2 to 4.8 | Charge transfer characteristics influenced by substituents. |

This table presents representative data ranges for piperazine derivatives based on computational studies of similar structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of varying electron potential on the molecular surface. Regions with negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net

For piperazine-containing structures, MEP analysis reveals specific reactive sites. In studies of aryl sulfonyl piperazine derivatives, regions of negative electrostatic potential are localized on electronegative atoms, such as the oxygen atoms of a sulfamide group, while positive potentials are found around hydrogen atoms. jddtonline.inforesearchgate.net In the case of this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen of the acetate group and, to a lesser extent, the nitrogen atoms of the piperazine ring, identifying these as likely sites for electrophilic interaction and hydrogen bond acceptance.

Positive Potential: Located on the hydrogen atoms, particularly the N-H proton of the piperazine ring (if protonated) and hydrogens on the aromatic ring, indicating sites for nucleophilic attack.

This analysis provides a robust framework for understanding how the molecule will interact with biological targets like proteins and enzymes. nih.gov

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to explore the potential energy surface of the molecule to identify all possible spatial arrangements (conformers) and determine their relative stabilities. The most stable conformers correspond to energy minima on this landscape.

Key sources of flexibility in this compound include:

Rotation around the single bond connecting the benzene ring to the piperazine ring.

Rotation around the C-C and C-O bonds of the methyl acetate group.

The chair-boat-twist interconversion of the piperazine ring itself.

Identifying the global energy minimum and other low-energy conformers is crucial for subsequent molecular modeling studies, such as docking. This is because the bioactive conformation, the specific shape the molecule adopts when binding to its target, is typically a low-energy state. Computational methods systematically rotate the flexible bonds and calculate the energy of each resulting conformer to map the entire conformational landscape.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. connectjournals.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding energy. epa.gov For piperazine derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets. researchgate.netnih.gov

These studies reveal that the piperazine scaffold is a versatile structural motif capable of engaging in multiple types of interactions:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while an N-H group can act as a donor.

Hydrophobic Interactions: The cyclic aliphatic structure of the piperazine ring and the aromatic benzene ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Ionic Interactions: If a piperazine nitrogen becomes protonated, it can form strong salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

Docking simulations not only predict the binding pose but also estimate the binding affinity (e.g., in terms of binding energy or an inhibitory constant like Ki), which helps in prioritizing compounds for synthesis and biological testing. epa.gov

| Compound Class | Biological Target | Predicted Binding Affinity (KD/IC50) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Piperazine-urea derivatives | MLLT1 YEATS domain | ~5.5 µM (KD) | Phe28, Phe59 | Aromatic stacking, Hydrogen bonds nih.gov |

| Phenylpiperazine derivatives | Topoisomerase II | Comparable to Doxorubicin (B1662922) | Aspartic Acid residues | Hydrogen bonds nih.gov |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Low micromolar (IC50) | Not specified | Hydrophobic interactions, H-bonds nih.gov |

| Phenyl-piperazine scaffolds | eIF4A1 Helicase | ~125 µM (IC50) | ATP-binding site motifs | Interactions within nucleotide cleft nih.gov |

This interactive table summarizes findings from various molecular docking studies on compounds containing the piperazine moiety.

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuib.no An MD simulation begins with the docked pose and calculates the forces between atoms and the resulting motions over nanoseconds or even microseconds. nih.gov

These simulations are critical for:

Assessing Binding Stability: MD can verify if the binding mode predicted by docking is stable over time. Key interactions, such as hydrogen bonds, are monitored to see if they are maintained.

Observing Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein structure adapts to accommodate the ligand (induced fit) and what conformational changes occur in the ligand upon binding. nih.gov Studies on MLLT1 have shown that its binding pocket undergoes significant conformational changes to accommodate different piperazine-based ligands. nih.gov

Calculating Binding Free Energy: Advanced MD-based methods, such as MM-PBSA and MM-GBSA, can provide more accurate estimations of binding free energy by considering solvent effects and entropic contributions, which helps in refining the predictions from initial docking scores. mdpi.com

Sophisticated Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 3-(1-piperazinyl)benzeneacetate in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information regarding the number and chemical environment of protons and carbon atoms within the molecule. However, for a complete structural assignment and to understand the molecule's preferred conformation in solution, advanced two-dimensional (2D) NMR techniques are essential.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are critical for assembling the molecular puzzle of this compound. Each technique provides specific connectivity information, allowing for the unequivocal assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons within the aromatic ring, as well as between the protons on the piperazine (B1678402) ring and the methylene protons of the acetate group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations between the protons of the piperazine ring and the carbons of the benzene ring, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it identifies protons that are close to each other in space, regardless of whether they are bonded. This provides invaluable information about the solution-state conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the piperazine ring and the aromatic ring, offering insights into their relative orientation.

Table 1: Illustrative 2D NMR Correlations for this compound

| 2D NMR Technique | Correlating Nuclei | Expected Key Correlations for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons; correlations between geminal and vicinal protons on the piperazine ring. |

| HSQC | ¹H - ¹³C (direct) | Correlation of each aromatic proton to its directly attached carbon; correlation of piperazine protons to their respective carbons. |

| HMBC | ¹H - ¹³C (long-range) | Correlations from piperazine protons to aromatic carbons; correlations from the methylene protons to the carbonyl carbon and aromatic carbons. |

Ligand-Based NMR for Target Interaction Studies

Ligand-based NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful methods for studying the binding of a ligand, such as this compound, to a biological target (e.g., a protein) without the need for structural information of the target.

In an STD-NMR experiment, selective saturation of the protein's resonances is transferred to the binding ligand. Protons of the ligand that are in close proximity to the protein will receive the most saturation, and their signals will be attenuated. The resulting difference spectrum reveals which parts of the ligand are crucial for binding. For this compound, this could elucidate whether the piperazine moiety or the phenylacetate portion is more intimately involved in the interaction with a target protein.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating complex mixtures and identifying individual components, making it ideal for metabolite and impurity profiling.

Metabolite Identification in Preclinical Biological Matrices

In preclinical studies, understanding the metabolic fate of a compound is crucial. LC-MS/MS is the gold standard for identifying metabolites in complex biological matrices like plasma, urine, and liver microsomes. After administration of this compound, samples can be analyzed to detect and identify potential metabolites. Common metabolic transformations that could be anticipated include hydroxylation of the aromatic ring, N-dealkylation of the piperazine ring, or hydrolysis of the methyl ester to the corresponding carboxylic acid. The high resolution and accuracy of the mass spectrometer allow for the confident identification of these modified structures.

Table 2: Potential Metabolites of this compound and their Detection by HRMS

| Metabolic Reaction | Potential Metabolite Structure | Expected Mass Shift (Da) |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated this compound | +15.9949 |

| Ester Hydrolysis | 3-(1-piperazinyl)benzeneacetic acid | -14.0157 |

Characterization of Degradation Products and Process-Related Impurities

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, light, heat, oxidation), are performed to identify potential degradation products. LC-MS/MS is employed to separate and identify these degradants. Similarly, this technique is used to characterize impurities that may arise during the chemical synthesis of this compound. The fragmentation pattern (MS/MS spectrum) of the parent compound can be compared to that of the impurities to elucidate their structures.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-crystals

For this compound, a single-crystal structure would confirm the connectivity established by NMR and provide invaluable details about its conformational preferences in the solid state. Furthermore, the formation of co-crystals, where the target molecule is crystallized with a second, benign molecule (a co-former), is a common strategy to improve physicochemical properties such as solubility and stability. X-ray diffraction is the definitive method for confirming the formation of a co-crystal and characterizing the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal lattice together.

Precise Determination of Solid-State Molecular Conformation

For a molecule like this compound, understanding the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the benzeneacetate moiety is crucial. Although a crystal structure for this compound is not publicly available, the general approach would involve crystallizing the compound and analyzing it by single-crystal X-ray diffraction.

Illustrative Data for a Hypothetical Crystal Structure Analysis:

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements of the unit cell. |

| Piperazine Ring Conformation | Chair | The typical low-energy conformation for a six-membered saturated ring. |

| Dihedral Angle (Benzene-Piperazine) | 75° | The angle between the planes of the benzene ring and the piperazine ring. |

Note: The data in this table is illustrative for a piperazine derivative and does not represent experimentally determined values for this compound.

Structural Insights into Ligand-Protein Recognition

To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. Techniques such as X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into how a ligand binds to its protein receptor.

These methods can identify the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Key Aspects of Ligand-Protein Recognition Studies:

Binding Site Identification: Determining the specific pocket or cleft on the protein surface where the molecule binds.

Interaction Mapping: Identifying key hydrogen bonds, ionic interactions, and van der Waals contacts between the ligand and the protein.

Conformational Changes: Observing any changes in the structure of the protein or the ligand upon complex formation.

Due to the absence of published studies on the specific protein interactions of this compound, a detailed analysis is not possible. However, the piperazine moiety is a common feature in many biologically active compounds and is known to participate in various interactions, including hydrogen bonding through its nitrogen atoms.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic peaks for the various functional groups, such as the C=O stretch of the ester, the C-N vibrations of the piperazine ring, and the aromatic C-H and C=C stretching of the benzene ring. The positions and intensities of these peaks can provide confirmation of the chemical structure and insights into intermolecular interactions, such as hydrogen bonding.

Representative Vibrational Frequencies for Piperazine-Containing Compounds:

| Functional Group | Typical Wavenumber (cm⁻¹) (FT-IR) | Vibrational Mode |

| N-H Stretch (piperazine) | 3200-3400 | Stretching |

| C-H Stretch (aromatic) | 3000-3100 | Stretching |

| C-H Stretch (aliphatic) | 2800-3000 | Stretching |

| C=O Stretch (ester) | 1730-1750 | Stretching |

| C=C Stretch (aromatic) | 1450-1600 | Stretching |

| C-N Stretch (piperazine) | 1000-1250 | Stretching |

Note: This table presents typical FT-IR absorption ranges for the functional groups expected in this compound, based on data for related compounds.

Chiral Chromatography for Enantiomeric Purity Assessment and Stereospecific Activity